Product packaging for Dilauroylphosphatidylserine(Cat. No.:)

Dilauroylphosphatidylserine

Cat. No.: B1244061
M. Wt: 623.8 g/mol
InChI Key: RHODCGQMKYNKED-SXOMAYOGSA-N
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Description

Dilauroylphosphatidylserine (DLPS) is a synthetic, saturated phospholipid belonging to the phosphatidylserine (PS) class, characterized by two lauric acid (12:0) chains. This specific molecular structure, with its shorter, fully saturated acyl chains, makes it a valuable tool for biophysical studies of membrane properties. Research indicates that unlike its unsaturated counterparts, saturated PS species like this compound exhibit distinct thermotropic phase behavior, forming highly ordered lamellar crystalline (Lc) phases upon incubation at low temperatures, which is a key consideration for experimental membrane modeling . In research applications, this compound is utilized to study PS-dependent processes in a controlled manner. It has been employed in model membrane systems to investigate lipid vesiculation, a phenomenon relevant to understanding cellular aging and intercellular communication . Its role in apoptosis can be studied in vitro, as externalization of PS to the outer leaflet of the plasma membrane is a well-documented signal for phagocytic cell recognition . Furthermore, as a source of phosphatidylserine, it is involved in key cellular signaling pathways; PS is a co-factor essential for the activation of several proteins, including protein kinase C (PKC), and is critical for signaling pathways such as Akt and Raf-1 that support neuronal survival and differentiation . The defined structure of this compound provides a consistent and reliable phospholipid for researchers exploring the fundamentals of membrane asymmetry, lipid-protein interactions, and intracellular signaling cascades.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H58NO10P B1244061 Dilauroylphosphatidylserine

Properties

Molecular Formula

C30H58NO10P

Molecular Weight

623.8 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C30H58NO10P/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37)/t26-,27+/m1/s1

InChI Key

RHODCGQMKYNKED-SXOMAYOGSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC

Synonyms

dilauroylphosphatidylserine
DLPTS

Origin of Product

United States

Structural and Conformational Dynamics of Dilauroylphosphatidylserine Bilayers

Headgroup Conformation and Intermolecular Interactions in DLPS Membranes

The serine headgroup of DLPS, with its carboxyl, amino, and phosphate (B84403) moieties, is capable of engaging in a complex network of intermolecular interactions that are critical in defining the properties of the membrane surface.

Hydrogen Bonding Networks Involving the Serine Headgroup

The headgroup of phosphatidylserine (B164497) (PS) lipids, including DLPS, has a significant capacity for forming intermolecular hydrogen bonds. nih.gov This propensity for hydrogen bonding is greater than that observed in other common phospholipids (B1166683) such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC). nih.gov Molecular dynamics simulations of phosphatidylserine-containing bilayers reveal that these lipids can form intricate hydrogen bond networks, which can be either direct between lipid headgroups or mediated by water molecules at the interface. nih.gov

These networks are dynamic, with pairs of PS headgroups observed to remain within hydrogen-bonding distance for hundreds of nanoseconds. nih.gov The primary sites for these interactions are the carboxyl, amino, and phosphate groups of the serine residue. These interactions contribute to the stabilization of the bilayer structure and can influence the lateral organization of lipids within the membrane, potentially leading to the formation of distinct domains. nih.gov

Influence of Headgroup Hydration on DLPS Bilayer Properties

The hydration level of the lipid headgroup region is a critical determinant of bilayer properties. Water molecules interact extensively with the polar headgroups, forming a hydration shell that influences their conformation and dynamics. For phospholipids in general, progressive hydration leads to a concerted change in headgroup conformation and an increase in its motional rate. rice.edu This is due in part to a shift in the phase transition temperature of the lipid and an increase in the effective volume accessible to the headgroup. rice.edu

In phosphatidylcholine bilayers, which have been studied extensively, the headgroups are found to be extensively hydrogen-bonded with water molecules, creating a networked structure in the headgroup region. nih.gov It is expected that the ordering of water and the headgroup dynamics are strongly coupled. As the bilayer becomes more hydrated, the choline (B1196258) dipole tends to adopt a more upright orientation in the aqueous layer, and the rate of its fluctuations increases. rice.edu While specific studies on DLPS are less common, these general principles of headgroup hydration are expected to apply, with the serine headgroup's orientation and mobility being modulated by the extent of its interaction with surrounding water molecules.

Acyl Chain Packing and Order Parameters in DLPS Bilayers

The hydrophobic core of the DLPS bilayer is defined by the packing and ordering of its two 12-carbon lauroyl chains. This organization is highly dependent on temperature, leading to distinct phase behaviors.

Characterization of Liquid Crystalline and Gel Phases of DLPS

Like other phospholipids, DLPS bilayers exhibit a thermotropic phase transition from a more ordered gel (Lβ) phase at lower temperatures to a more fluid liquid crystalline (Lα) phase at higher temperatures. This transition involves a shift from a state where the acyl chains are largely in an all-trans conformation and tightly packed to a state with increased gauche conformations and greater lateral mobility.

Calorimetric studies of aqueous dispersions of DLPS at neutral pH and in the absence of divalent cations show a single, reversible, and highly cooperative phase transition. This thermal event corresponds to the lamellar gel (Lβ) to lamellar liquid crystalline (Lα) phase transition.

PropertyValue
Transition Temperature (Tm)35.8 °C
Enthalpy Change (ΔH)7.6 kcal/mol

Table 1: Thermotropic properties of the Lβ to Lα phase transition of Dilauroylphosphatidylserine (DLPS) without prior low-temperature incubation.

Lamellar Crystalline (Lc) Phase Formation and Transitions in DLPS

Upon incubation at low temperatures, DLPS bilayers can undergo a transformation from the lamellar gel (Lβ) phase to a more highly ordered lamellar crystalline (Lc) phase. This transition is indicated by a change in the thermotropic behavior of the lipid. After low-temperature incubation, the single Lβ to Lα transition is replaced by a different thermal event.

Spectroscopic and calorimetric data indicate that in this scenario, the Lc phase of DLPS converts directly to the Lα phase upon heating. This Lc to Lα transition occurs at a slightly higher temperature, is more energetic (more enthalpic), and is less cooperative than the original Lβ to Lα transition.

PropertyValue
Transition Temperature (Tm)38.3 °C
Enthalpy Change (ΔH)12.3 kcal/mol

Table 2: Thermotropic properties of the Lc to Lα phase transition of this compound (DLPS) after low-temperature incubation.

Influence of Acyl Chain Length on Bilayer Thickness and Packing Density

The length of the acyl chains is a primary determinant of the thickness and packing density of a phospholipid bilayer. For a homologous series of saturated phosphatidylserines, the transition temperatures and enthalpies of the main phase transition increase progressively with increasing hydrocarbon chain length.

Dynamic Properties of DLPS within Model Membranes

Lateral Diffusion of DLPS Molecules

Lateral diffusion refers to the movement of individual lipid molecules within the plane of the membrane leaflet. This two-dimensional movement is a key determinant of membrane fluidity and is essential for many membrane-associated functions, including signal transduction and protein-protein interactions. The rate of lateral diffusion is typically quantified by the diffusion coefficient (D).

Molecular dynamics (MD) simulations offer a computational approach to estimate the lateral diffusion of lipids. While a specific value for DLPS was not found in the reviewed literature, MD simulations of other phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), have shown that factors like cholesterol content can significantly reduce the lateral diffusion of lipids nih.gov. It is reasonable to infer that the lateral diffusion of DLPS would also be influenced by the composition and physical state of the surrounding lipid matrix. The Saffman-Delbrück model provides a theoretical framework for understanding lateral diffusion in membranes, predicting that the diffusion coefficient is inversely proportional to the membrane viscosity and logarithmically dependent on the radius of the diffusing molecule nih.gov.

Table 1: Representative Lateral Diffusion Coefficients of Phosphatidylserine Analogs in Different Systems

Lipid AnalogSystemTechniqueDiffusion Coefficient (D) (µm²/s)
TopFluor-PSHeLa cell membraneFRAP0.49
TopFluor-PSHeLa cell membraneSPT0.22

Transbilayer Movement (Flip-Flop) in DLPS-Containing Systems

Transbilayer movement, or "flip-flop," is the process by which a lipid molecule moves from one leaflet of the bilayer to the other. This process is generally very slow for phospholipids due to the high energetic barrier associated with moving the polar headgroup through the hydrophobic core of the membrane. The spontaneous, or passive, flip-flop of phospholipids can have half-times ranging from hours to days nih.gov.

In biological membranes, the transbilayer distribution of phospholipids is often asymmetric and maintained by specific proteins called flippases, floppases, and scramblases, which actively transport lipids across the bilayer. For phosphatidylserine, an aminophospholipid, its localization is predominantly in the inner leaflet of the plasma membrane, a state maintained by ATP-dependent flippases.

While the active transport of PS is a well-studied phenomenon, the passive flip-flop rate of DLPS in a model membrane is less characterized. However, studies on other diacyl-phosphatidylcholines using sum-frequency vibrational spectroscopy have provided insights into the factors affecting passive flip-flop. These studies have shown that the rate of flip-flop is dependent on the length of the acyl chains, with shorter chains leading to faster flip-flop rates. For instance, the flip-flop rate for 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), which has C14 acyl chains (DLPS has C12), was measured to be 196 × 10⁻⁵ s⁻¹ at 5°C below its main phase transition temperature nih.gov. Given that DLPS has shorter acyl chains, it is expected to have a faster passive flip-flop rate compared to longer-chain phosphatidylserines under similar conditions.

Table 2: Passive Flip-Flop Rates of Diacyl-Phosphatidylcholines with Varying Acyl Chain Lengths

PhospholipidAcyl Chain LengthFlip-Flop Rate (s⁻¹) (at 5°C below Tₘ)Half-time (t₁/₂) (min)
DMPCC14196 × 10⁻⁵~5.9
DPPCC1642.2 × 10⁻⁵~27.4
DSPCC1815.2 × 10⁻⁵~76.0

Rotational Dynamics of DLPS in Lipid Environments

Electron spin resonance (ESR) spectroscopy, in conjunction with spin-labeled lipid analogs, is a powerful technique for studying the rotational dynamics of lipids in membranes nih.govnih.gov. The ESR spectrum of a spin-labeled lipid provides information about the rate and anisotropy of its rotational motion.

Specific data on the rotational correlation time of DLPS is scarce in the reviewed literature. However, ESR studies on other phosphatidylserine-containing systems provide some general insights. For example, an ESR study of mixtures of 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) and 1-palmitoyl-2-oleoyl-phosphatidylserine (POPS) showed that the rotational diffusion coefficient was affected by the molar fraction of POPS, indicating that headgroup interactions can influence rotational dynamics nih.gov.

Molecular dynamics simulations can also provide detailed information on the rotational motion of lipids. These simulations can, in principle, calculate the rotational correlation times for different parts of the DLPS molecule, including the headgroup and various segments of the acyl chains. However, specific simulation results for the rotational dynamics of DLPS were not identified in the performed search. Generally, the rotational motion of lipids is very fast, with correlation times in the nanosecond to picosecond range wikipedia.orgtaylorandfrancis.com.

Biosynthetic and Metabolic Pathways of Phosphatidylserine with Short Acyl Chains

Enzymatic Acylation Specificity for Fatty Acids in Phosphatidylserine (B164497) Synthesis

The fatty acid composition of phosphatidylserine is determined by the substrate specificity of the acyltransferases involved in its synthesis. These enzymes catalyze the attachment of fatty acyl chains to the glycerol backbone of lysophospholipids.

Role of Specific Acyltransferases in Incorporating Lauroyl Chains

The incorporation of specific fatty acyl chains into phosphatidylserine is primarily mediated by lysophosphatidylserine acyltransferases (LPSATs). These enzymes utilize acyl-Coenzyme A (acyl-CoA) as the acyl donor to esterify a fatty acid to the free hydroxyl group of lysophosphatidylserine.

Research into the acyl-CoA specificity of various lysophospholipid acyltransferases suggests a general preference for longer and unsaturated fatty acyl-CoAs. For instance, lysophosphatidylcholine acyltransferase 3 (LPCAT3) exhibits a preference for linoleoyl-CoA and arachidonoyl-CoA nih.govmdpi.com. While some acyltransferases show activity with saturated acyl-CoAs, specific enzymes with a high affinity for lauroyl-CoA in the context of phosphatidylserine synthesis have not been extensively characterized.

One study investigating acyl-CoA:lysophospholipid acyltransferase (LAT) from pig spleen demonstrated a preferential reactivity order for the 1-acyl group of the lysophosphatidylcholine acceptor, where C12:0 (lauroyl) showed significantly less reactivity than C14:0, C16:0, C18:0, and C18:1 chains nih.gov. Although this finding pertains to the lysophospholipid acceptor rather than the acyl-CoA donor, it suggests that enzymes involved in phospholipid remodeling may have lower activity towards lauroyl chains.

Furthermore, a study on the biosynthesis of phosphatidylserine in isolated rat hepatocytes observed that the addition of free fatty acids, including lauric acid, decreased the rate of PS synthesis. At a concentration of 0.5 mM, lauric acid and palmitic acid were the most inhibitory among the fatty acids tested nih.gov. This inhibitory effect may suggest that lauroyl-CoA is not a preferred substrate for the acyltransferases involved in the de novo synthesis or remodeling of phosphatidylserine in this system.

Substrate Preferences of Phospholipase D for Acyl Chain Lengths

Phospholipase D (PLD) plays a significant role in the synthesis of phosphatidylserine through a process called transphosphatidylation. In this reaction, the head group of a phospholipid, such as phosphatidylcholine (PC), is exchanged for L-serine, thereby forming phosphatidylserine. The acyl chain composition of the resulting PS is directly dependent on the acyl chains of the substrate phospholipid.

Studies on the substrate specificity of PLD have revealed that the length of the acyl chains in the phospholipid substrate can significantly influence the enzyme's catalytic efficiency. A notable example is a phospholipase D isolated from the marine bacterium Streptomyces klenkii (SkPLD). This enzyme demonstrated a clear preference for phosphatidylcholines with short to medium-length acyl chains over those with longer chains.

Kinetic analysis of SkPLD activity with various phosphatidylcholine species showed the highest catalytic efficiency (kcat/Km) for 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), which has two C12:0 acyl chains. The catalytic efficiency was found to decrease sharply as the acyl chain length increased beyond 12 carbons. This preference is attributed to reduced steric hindrance and more favorable hydrogen-bond interactions within the enzyme's substrate-binding pockets for medium-chain phospholipids (B1166683).

Table 1: Kinetic Parameters of Streptomyces klenkii Phospholipase D (SkPLD) for Phosphatidylcholines with Varying Acyl Chain Lengths

Substrate (PC Species)Acyl Chain Compositionkcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
Dihexanoyl-PC6:0/6:035.840.8940.27
Dioctanoyl-PC8:0/8:041.210.7654.22
Didecanoyl-PC10:0/10:048.930.8160.41
Dilauroyl-PC 12:0/12:0 52.36 0.78 67.13
Dimyristoyl-PC14:0/14:030.151.0229.56
Dipalmitoyl-PC16:0/16:018.761.3513.89
Distearoyl-PC18:0/18:09.871.626.09

This table is based on data from a study on the acyl chain specificity of marine Streptomyces klenkii phospholipase D.

Phosphatidylserine Decarboxylase Activity and DLPS Derivatives

Phosphatidylserine decarboxylase (PSD) is a key enzyme in lipid metabolism that catalyzes the conversion of phosphatidylserine to phosphatidylethanolamine (B1630911) (PE) wikipedia.org. This reaction is a crucial source of PE, particularly within the mitochondria. The activity of PSD can be influenced by the fatty acid composition of the PS substrate.

The specificity of PSD towards different molecular species of PS has been a subject of investigation with some conflicting findings. An earlier study in isolated rat hepatocytes suggested that PSD has a low specificity for the fatty acid composition of PS, as the molecular species profile of newly synthesized PE mirrored that of PS nih.gov.

However, more recent research has indicated a clear substrate preference for PSD. An in vitro assay using isolated mitochondria demonstrated a preferential decarboxylation of PS species containing a 20:4 fatty acyl chain at the sn-2 position researchgate.net. This suggests that the enzyme can distinguish between different acyl chains and may favor those with polyunsaturated fatty acids.

While direct studies on the activity of PSD with dilauroylphosphatidylserine are limited, there is evidence to suggest that the enzyme can act on PS species with saturated acyl chains. For instance, the conversion of PS (36:0), which contains two stearoyl (C18:0) chains, to PE (36:0) has been reported to be mediated by PSD researchgate.net. This finding implies that the presence of saturated fatty acids does not preclude PSD activity. Given that lauroyl chains are shorter saturated fatty acids, it is plausible that DLPS could also serve as a substrate for PSD, leading to the formation of dilauroylphosphatidylethanolamine. However, the efficiency of this conversion compared to that of PS species with longer or unsaturated acyl chains remains to be determined.

Interconversion Pathways Involving DLPS and Related Lipids

Once formed, this compound can potentially enter various metabolic pathways, leading to its conversion into other lipid species. These pathways are integral to maintaining cellular lipid homeostasis and generating signaling molecules.

The primary and most direct metabolic fate of PS is its decarboxylation to phosphatidylethanolamine, as discussed in the previous section. Therefore, it is hypothesized that DLPS can be converted to dilauroylphosphatidylethanolamine by the action of phosphatidylserine decarboxylase.

Furthermore, like other phospholipids, DLPS can be a substrate for phospholipases. Phospholipase A2 (PLA2) could hydrolyze the fatty acid at the sn-2 position, generating 1-lauroyl-lysophosphatidylserine and a free lauric acid molecule. This lysophosphatidylserine could then be reacylated with a different fatty acyl-CoA by a lysophosphatidylserine acyltransferase, leading to the formation of a new PS species with a different acyl chain composition. This process is part of the phospholipid remodeling or "Lands' cycle."

Conversely, phospholipase A1 (PLA1) could act on the sn-1 position, yielding 2-lauroyl-lysophosphatidylserine. It is also conceivable that phospholipase D could catalyze a reverse reaction, converting DLPS back to a phosphatidic acid precursor, though this is less common.

While these pathways are well-established for common phospholipid species, the specific involvement and metabolic flux of DLPS through these interconversion routes have not been directly investigated. The efficiency and preference of the enzymes in these pathways for a substrate with two short, saturated acyl chains like lauric acid would determine the metabolic fate of DLPS within the cell.

Molecular Interactions and Functional Implications in Model Systems

DLPS Interactions with Membrane-Associated Proteins and Peptides

The interaction between lipids and proteins is fundamental to the structure and function of cellular membranes. The specific chemical structure of a lipid, including its headgroup and acyl chains, dictates the nature of these interactions.

Specificity of Protein Binding to DLPS Based on Acyl Chain Structure

The binding of proteins to membrane surfaces can be highly specific, influenced by both the electrostatic character of the lipid headgroup and the biophysical state of the hydrophobic membrane core, which is determined by the acyl chains. While the negatively charged serine headgroup of all PS lipids provides a primary site for electrostatic interactions with positively charged amino acid residues on proteins, the acyl chains modulate the accessibility and stability of these binding events.

Research into the precise binding specificity conferred by the C12:0 saturated chains of DLPS is limited. However, general principles of lipid-protein interactions allow for inferences. The relatively short and saturated nature of the lauroyl chains in DLPS results in a thinner and more ordered lipid bilayer compared to those formed from phosphatidylserines with longer or unsaturated acyl chains. This can influence protein binding in several ways:

Hydrophobic Matching: Peripheral or integral proteins have specific hydrophobic thicknesses. A mismatch between the hydrophobic region of a protein and the thickness of the DLPS bilayer could destabilize binding or induce conformational changes in either the protein or the surrounding lipid leaflet.

Membrane Fluidity and Domain Formation: DLPS has a higher phase transition temperature than its unsaturated counterparts. This preference for a more ordered (gel-phase) state can lead to the formation of distinct lipid domains. Proteins may preferentially bind to or be excluded from these DLPS-rich domains, providing a mechanism for spatial organization within the membrane.

Studies on other types of phospholipids (B1166683) have shown that proteins can possess distinct binding sites for the sn-1 and sn-2 acyl chains, with preferences for specific chain lengths and degrees of saturation. This suggests that the unique C12:0/C12:0 structure of DLPS would likely confer binding specificity for certain proteins, though dedicated studies are required to identify these partners.

Influence of DLPS on Protein Conformational States within Membranes

The lipid environment is a critical determinant of membrane protein structure and function. researchgate.net Alterations in the lipid bilayer can allosterically modulate the conformational equilibrium of embedded proteins, affecting everything from ion channel gating to receptor activation.

The specific properties of a DLPS bilayer can influence protein conformation through several mechanisms:

Bilayer Thickness and Elasticity: The thin bilayer formed by DLPS can impose boundary conditions on transmembrane proteins, potentially stabilizing certain conformational states over others to minimize hydrophobic mismatch.

Lateral Pressure Profile: The distribution of forces within the membrane varies with depth. The shorter acyl chains of DLPS would create a different lateral pressure profile compared to longer-chain lipids, which can directly impact the energy landscape of a protein's conformational changes.

Local Hydration and Charge Density: The packing of the lipid headgroups affects water penetration into the bilayer interface and the local density of the negative charge from the serine moiety. These factors can influence the folding and stability of protein domains located near the membrane surface.

While direct experimental evidence detailing the effect of DLPS on specific protein conformations is not abundant, the established principles of lipid-protein interplay strongly support such a role.

DLPS as a Modulator of Amyloidogenic Protein Aggregation in Model Bilayers

The aggregation of amyloidogenic proteins, such as amyloid-beta (Aβ) associated with Alzheimer's disease, is known to be heavily influenced by membrane surfaces. Anionic lipids, including phosphatidylserine (B164497), are often implicated in accelerating the formation of neurotoxic oligomers and fibrils.

The general mechanism involves the electrostatic interaction between positively charged residues on the amyloid peptide and the negatively charged PS headgroup. This interaction is thought to increase the local concentration of the peptide on the membrane surface, facilitating the conformational change from a random coil to a β-sheet structure, which is the hallmark of amyloid fibrils.

While studies have not focused exclusively on DLPS, research using various PS species demonstrates the importance of the membrane environment. The physical state of the bilayer plays a crucial role; for instance, lipid vesicles can either enhance or suppress amyloid formation depending on the experimental conditions and lipid composition. The ordered nature of a DLPS bilayer could provide a distinct template for peptide nucleation compared to more fluid membranes composed of unsaturated PS. The negative charge density and curvature of DLPS-containing vesicles would be key parameters modulating the kinetics and pathway of amyloid aggregation.

Table 1: Influence of Phosphatidylserine on Amyloid-Beta Aggregation

Finding Amyloid Peptide Lipid System Studied Implication for DLPS
Anionic lipid headgroups act as a catalyst for Aβ fibril formation. Amyloid-Beta (Aβ) Vesicles containing various anionic lipids, including PS. The negative headgroup of DLPS is expected to promote Aβ aggregation by increasing its local concentration on the membrane surface.

Interactions with Hemoglobin and Lipid Organization

Studies have investigated the interaction of exogenous aminophospholipids with human erythrocytes, which are membranes rich in hemoglobin. Research has shown that short-chain saturated phosphatidylserines, including DLPS, can transfer from liposomes to red blood cells. This incorporation induces dose-dependent changes in cell morphology.

DLPS in Vesicle Formation and Fusion Mechanisms

Membrane lipids are not passive scaffolds; they are active participants in processes that involve membrane deformation, such as the budding of vesicles and their subsequent fusion with target membranes.

Role of DLPS in Membrane Curvature and Remodeling

The shape a lipid molecule naturally prefers is related to the relative size of its headgroup and its acyl chain region. Lipids like phosphatidylserine, with a headgroup volume that is comparable to their acyl chain volume, are often described as being "cylindrical" and tend to form flat bilayers with zero spontaneous curvature.

However, the specific acyl chain composition can modify this behavior. The short C12:0 chains of DLPS would form a significantly thinner bilayer than PS lipids with more common C16 or C18 chains. This property is important in the context of membrane remodeling:

Boundary Regions: At the interface between a DLPS-rich domain and a region with thicker lipids, a line tension is created. This energy cost can be minimized by bending or curvature, suggesting DLPS could play a role in defining the boundaries of curved membrane structures.

Protein-Induced Curvature: Many proteins that bend membranes do so by inserting amphipathic helices into one leaflet of the bilayer or by scaffolding. The presence of a thin and ordered DLPS bilayer could either facilitate or resist the activity of these proteins, modulating the energy required for membrane remodeling.

Cellular membranes are continuously reshaped, a process essential for trafficking and cell division. The inclusion of lipids with specific physical properties, like DLPS, provides a mechanism for tuning the local mechanical properties of the membrane to regulate these dynamic events.

Table 2: Properties of DLPS and Implications for Membrane Dynamics

Property of DLPS Consequence for Model Membranes Functional Implication
Two saturated 12-carbon acyl chains Forms a relatively thin and ordered (higher Tₘ) bilayer. Influences hydrophobic matching with proteins; promotes formation of distinct lipid domains.
Anionic serine headgroup Provides a negatively charged surface. Mediates electrostatic interactions with proteins and divalent cations like Ca²⁺, crucial for signaling and fusion.

Influence of DLPS on Liposome Stability and Morphology

The incorporation of Dilauroylphosphatidylserine (DLPS) into liposomal formulations can influence their stability and morphology, attributes that are critical for their function as model membrane systems and potential delivery vehicles. The stability of liposomes is often assessed by their ability to retain encapsulated contents and maintain a consistent size distribution over time. The presence of the negatively charged headgroup of DLPS can impart electrostatic repulsion between liposomes, thereby preventing aggregation and fusion, which are common pathways for liposomal instability. This electrostatic stabilization is particularly effective in low ionic strength media.

ParameterObservationInfluencing Factors
Liposome Aggregation DLPS can reduce aggregation.Electrostatic repulsion between the negatively charged serine headgroups.
Liposome Fusion The presence of DLPS can inhibit fusion.Inter-bilayer repulsion and maintenance of membrane integrity.
Vesicle Shape Typically promotes the formation of spherical vesicles.The molecular geometry of DLPS favors bilayer formation.
Lamellarity Primarily forms unilamellar or multilamellar vesicles.Dependent on the preparation method and lipid concentration.

Modulation of Membrane Biophysical Properties by DLPS

Impact on Membrane Fluidity and Phase Behavior

This compound significantly influences the fluidity and phase behavior of lipid bilayers, which are fundamental to the function of biological membranes. The fluidity of a membrane is largely determined by the packing of its constituent lipid acyl chains. The two saturated lauroyl (C12:0) chains of DLPS, being relatively short, result in weaker van der Waals interactions between adjacent lipid molecules compared to lipids with longer acyl chains. avantiresearch.com This generally leads to a more fluid membrane state at a given temperature.

The phase behavior of DLPS-containing membranes is characterized by a transition from a more ordered gel phase (Lβ) to a more disordered liquid-crystalline phase (Lα) at a specific temperature, known as the phase transition temperature (Tm). nih.govnih.gov For pure DLPS bilayers, this transition is a key characteristic. Calorimetric and spectroscopic studies have shown that at neutral pH and in the absence of divalent cations, aqueous dispersions of DLPS exhibit a distinct, reversible, and cooperative gel-to-liquid crystalline phase transition. nih.gov However, upon incubation at low temperatures, DLPS can convert from the Lβ phase to a more highly ordered lamellar crystalline (Lc) phase. nih.govnih.gov Upon heating, this Lc phase transitions directly to the Lα phase at a slightly higher temperature than the original Lβ to Lα transition, a process that is less cooperative but more energetic. nih.gov

PropertyValue/Observation for DLPSSignificance
Phase Transition (Lβ to Lα) Exhibits a clear, energetic, and cooperative transition. nih.govDefines the temperature range of membrane fluidity.
Low-Temperature Phase Can form a highly ordered lamellar crystalline (Lc) phase upon incubation. nih.govnih.govIndicates a tendency for tight packing at low temperatures.
Transition from Lc Phase Converts directly to the Lα phase upon heating. nih.govDemonstrates a distinct thermotropic behavior compared to longer-chain phosphatidylserines.

Contribution to Membrane Potential and Transbilayer Asymmetry

The presence of DLPS in a lipid bilayer imparts a net negative charge to the membrane surface at physiological pH, due to the carboxyl and phosphate (B84403) groups in its serine headgroup. This surface charge creates an electrical potential across the membrane, known as the membrane potential, which is a critical feature of biological membranes. The magnitude of this negative potential influences the interaction of the membrane with ions, charged molecules, and proteins. elsevierpure.com Molecular dynamics simulations have shown that the electrostatic potential varies across the membrane interface, influenced by the orientation of lipid headgroups and the surrounding water molecules. elsevierpure.com

FeatureContribution of DLPSBiological Relevance
Membrane Surface Charge Imparts a net negative charge at physiological pH.Influences interactions with ions and proteins, and contributes to the membrane potential.
Transbilayer Asymmetry As a phosphatidylserine, it is a substrate for flippases. nih.govnih.govresearchgate.netContributes to the establishment and maintenance of the asymmetric distribution of lipids seen in biological membranes.
Electrostatic Potential The negatively charged headgroup contributes to the negative potential on the membrane surface where it resides.Affects the binding and function of membrane-associated proteins.

DLPS as a Component in Biomimetic Membrane Systems for Studying Cellular Processes

DLPS is a valuable component in the construction of biomimetic membrane systems, which are simplified models of biological membranes used to study a variety of cellular processes in a controlled environment. These model systems, which include liposomes (proteoliposomes when containing proteins) and supported lipid bilayers, allow researchers to investigate the influence of specific lipids on membrane protein function, lipid-protein interactions, and other membrane-associated phenomena. mdpi.comnih.govresearchgate.netmdpi.com

The inclusion of DLPS in these artificial membranes is particularly useful for several reasons. Its negative charge can be crucial for the proper reconstitution and function of certain membrane proteins that require an anionic lipid environment. nih.govnih.gov For instance, many peripheral membrane proteins bind to the membrane through electrostatic interactions with negatively charged phospholipids like phosphatidylserine. By incorporating DLPS into a model membrane, researchers can study the specifics of these binding events.

Furthermore, the ability to create asymmetric bilayers with DLPS confined to one leaflet allows for the investigation of processes that are dependent on this asymmetry, such as the activity of certain signaling proteins or the initiation of apoptosis. The reconstitution of membrane proteins into DLPS-containing liposomes is a common technique to study their transport kinetics and substrate specificity in a lipid environment that can be precisely controlled. nih.govresearchgate.netnih.gov

Biomimetic SystemApplication with DLPSCellular Process Studied
Proteoliposomes Reconstitution of membrane proteins. mdpi.comnih.govnih.govIon transport, substrate specificity, protein-protein interactions. nih.govmdpi.comresearchgate.netbiorxiv.orgnih.gov
Supported Lipid Bilayers Creation of a planar model membrane with a defined lipid composition.Protein binding, membrane fusion, cell adhesion.
Asymmetric Vesicles Mimicking the asymmetric distribution of phosphatidylserine in plasma membranes.Apoptosis signaling, function of proteins sensitive to lipid asymmetry.

Advanced Methodologies for the Study of Dilauroylphosphatidylserine

Spectroscopic Techniques for Structural and Dynamic Analysis

Spectroscopic methods are pivotal in elucidating the structural and dynamic properties of DLPS bilayers at a molecular level. These non-invasive techniques allow for the detailed investigation of lipid conformation, phase transitions, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy of DLPS Bilayers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of lipid bilayers. nih.gov Solid-state NMR, in particular, provides high-resolution information on the molecular structure and dynamics of lipids within a membrane environment. nih.govresearchgate.net

¹³C NMR: High-resolution, solid-state ¹³C NMR spectra of unsonicated multilamellar dispersions can be obtained to study lipid bilayer dynamics. nih.gov Techniques such as ¹H dipolar decoupling, ¹H-¹³C cross-polarization, and magic-angle sample spinning (MAS) are employed to enhance spectral resolution. nih.gov By measuring rotating-frame ¹³C relaxation times, insights into the motional processes of the lipid acyl chains and headgroups can be gained. nih.gov

³¹P NMR: Phosphorus-31 NMR (³¹P NMR) is specifically used to investigate the polar headgroup region of phospholipids (B1166683). bohrium.comresearchgate.net The chemical shift anisotropy (CSA) of the phosphorus nucleus provides information on the orientation and dynamics of the phosphate (B84403) group. researchgate.netmit.edu In unoriented DLPS bilayers, the ³¹P NMR spectrum typically displays an asymmetric shape from which an effective chemical shift anisotropy (Δσeff) can be calculated, providing an order parameter for the phosphate headgroup motion. bohrium.commit.edu This technique can also be used to study the interaction of the DLPS headgroup with ions and other molecules. researchgate.net

²H NMR: Deuterium NMR (²H NMR) of specifically deuterated DLPS molecules is a valuable method for studying the orientation and dynamics of different segments of the lipid molecule. wikipedia.orgumass.edu The quadrupolar splitting observed in the ²H NMR spectrum is dependent on the angle between the C-D bond and the magnetic field, providing detailed information on the ordering of the acyl chains and the headgroup. wikipedia.orgresearchgate.net Changes in the spectral lineshape with temperature can be used to monitor phase transitions and changes in molecular motion. wikipedia.org

NMR Nucleus Information Gained Key Parameters
¹³CAcyl chain and headgroup dynamicsRelaxation times (T1ρ)
³¹PHeadgroup orientation and dynamics, phase behaviorChemical Shift Anisotropy (CSA), Order Parameter
²HSegmental order and dynamics, phase transitionsQuadrupolar splitting, Lineshape analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Phase Transitions and Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a non-perturbing technique that provides information about the structure, conformation, and environment of molecules based on their vibrational modes. nih.govmdpi.com It is particularly useful for studying lipid phase transitions and lipid-protein interactions in model and biological membranes. nih.govnih.govscilit.com

The vibrational frequencies of specific functional groups within the DLPS molecule are sensitive to its physical state. For instance, the symmetric (νs) and antisymmetric (νas) stretching vibrations of the methylene (CH₂) groups in the acyl chains are commonly used to monitor the gel-to-liquid crystalline phase transition. mdpi.com An abrupt increase in the frequency of these bands indicates an increase in the number of gauche conformers and thus, a transition to a more disordered, fluid phase. nih.gov

The C=O stretching vibration of the ester carbonyl groups and the PO₂⁻ stretching modes of the phosphate group are sensitive to hydration and hydrogen bonding at the lipid-water interface. nih.govnih.gov Changes in these bands can reveal alterations in the headgroup conformation and interactions with neighboring molecules. nih.govchemrxiv.org

Vibrational Mode Wavenumber Range (cm⁻¹) Structural Information
CH₂ symmetric stretch2850 - 2855Acyl chain order/disorder
CH₂ antisymmetric stretch2920 - 2928Acyl chain order/disorder
C=O ester stretch~1730 - 1745Interfacial polarity and hydrogen bonding
PO₂⁻ antisymmetric stretch~1220 - 1250Headgroup hydration and conformation

Fluorescence Spectroscopy for Membrane Fluidity and Probe-DLPS Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study the dynamic properties of lipid bilayers, such as membrane fluidity. nih.gov This method often employs fluorescent probes that partition into the membrane. uq.edu.aumdpi.com The fluorescence properties of these probes, such as their emission spectrum, anisotropy, and lifetime, are sensitive to the polarity and viscosity of their local environment. mdpi.com

Laurdan: Laurdan is a popular fluorescent probe used to investigate the phase state and fluidity of lipid membranes. wikipedia.org Its fluorescence emission is sensitive to the polarity of its surroundings, which is influenced by the amount of water present in the bilayer interface. nih.govbiorxiv.org In a more ordered, gel-like phase, where water penetration is limited, Laurdan exhibits a blue-shifted emission. In a more fluid, liquid-crystalline phase with greater water accessibility, its emission is red-shifted. biorxiv.orgresearchgate.net This spectral shift is quantified by the Generalized Polarization (GP) value. wikipedia.orgnih.gov

GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

Where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. Higher GP values correspond to lower membrane fluidity and vice versa. biorxiv.orgresearchgate.net

Fluorescence anisotropy measurements of probes like Laurdan can also provide information about the rotational mobility of the probe within the bilayer, which is related to membrane fluidity. nih.govmdpi.com By analyzing the decay of fluorescence anisotropy, the rotational correlation time of the probe can be determined, offering a quantitative measure of the local microviscosity. researchgate.net

Fluorescence Parameter Probe Example Membrane Property Measured
Emission Spectrum (GP value)LaurdanMembrane polarity and hydration, lipid packing
Fluorescence Anisotropy/PolarizationLaurdan, DPHRotational mobility, membrane fluidity/order
Fluorescence LifetimePyrene-labeled lipidsProbe-probe interactions, lateral diffusion

Scattering and Diffraction Methods for Membrane Structure Elucidation

X-ray Diffraction of DLPS Bilayers

X-ray diffraction is a powerful technique for determining the structure of lipid bilayers. springernature.com Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat distance (d-spacing) of stacked bilayers, which includes the bilayer thickness and the thickness of the inter-bilayer water layer. researchgate.net Wide-angle X-ray scattering (WAXS) gives information about the packing of the hydrocarbon chains within the bilayer. springernature.com

In the gel phase, the acyl chains are typically packed in a highly ordered, all-trans conformation, resulting in a sharp reflection in the WAXS region. In the liquid-crystalline phase, the chains are more disordered and mobile, leading to a broad, diffuse scattering peak. springernature.comcmu.edu By analyzing the positions and intensities of the diffraction peaks, a one-dimensional electron density profile of the bilayer can be constructed, revealing the locations of the headgroups, acyl chains, and terminal methyl groups. researchgate.netnih.gov

Technique Scattering Angle Structural Information Obtained
SAXSSmall angles (low q)Lamellar repeat distance, bilayer thickness
WAXSWide angles (high q)Acyl chain packing and lattice

Neutron Scattering for DLPS Dynamics

Neutron scattering is a unique tool for studying the dynamics of lipid membranes. aps.org Quasielastic neutron scattering (QENS) is particularly suited for investigating diffusive motions and molecular reorientations on the picosecond to nanosecond timescale and angstrom length scale. nih.govwikipedia.org

Due to the large incoherent scattering cross-section of hydrogen, QENS is highly sensitive to the motions of hydrogen atoms in the DLPS molecule and in the surrounding water. nih.govornl.gov By selectively deuterating either the lipid or the solvent, the dynamics of specific components can be isolated. ornl.gov Analysis of the QENS spectra can provide information on various dynamic processes, such as the lateral diffusion of lipid molecules, the rotational motion of the headgroup, and the dynamics of the acyl chains. stfc.ac.uk The data can be used to determine diffusion coefficients and characteristic relaxation times for these motions.

Dynamic Process Typical Timescale Information from QENS
Lateral DiffusionNanoseconds to microsecondsDiffusion coefficient, jump length
Acyl Chain DynamicsPicoseconds to nanosecondsRotational and segmental motions
Headgroup MotionPicoseconds to nanosecondsReorientational dynamics

Computational Approaches and Molecular Simulations of DLPS Systems

The study of Dilauroylphosphatidylserine (DLPS) at the molecular level is greatly enhanced by computational methodologies. These approaches provide insights into the dynamic behavior and physicochemical properties of DLPS molecules and their assemblies, which can be challenging to observe experimentally. Molecular simulations, in particular, offer a powerful lens through which to view the intricate interactions governing the structure and function of DLPS-containing systems.

Molecular Dynamics (MD) Simulations of DLPS Bilayers

Molecular dynamics (MD) simulations are a cornerstone of computational lipid research, providing an atomistic-level view of the behavior of lipid bilayers over time. rsc.org In these simulations, the motions of individual atoms are calculated based on a given force field, which describes the potential energy of the system as a function of its atomic coordinates. uib.no By solving Newton's equations of motion for each atom, a trajectory of the system is generated, revealing how the lipid bilayer evolves and responds to its environment. rsc.org

For a DLPS bilayer, an MD simulation would typically be set up by placing a number of DLPS molecules in a simulation box with water molecules to create a hydrated bilayer system. The simulation would then be run for a sufficient length of time to allow the system to equilibrate and to sample a range of conformations. From the resulting trajectory, a wealth of information can be extracted, including:

Area per lipid: The average area occupied by a single DLPS molecule in the plane of the bilayer. This parameter is crucial for understanding the packing and phase state of the membrane. nih.gov

Acyl chain order parameters: A measure of the conformational order of the lauroyl chains of DLPS. This helps to characterize the fluidity of the bilayer.

Headgroup orientation: The average orientation of the phosphatidylserine (B164497) headgroup with respect to the bilayer normal. This is important for understanding interactions with other molecules at the membrane surface.

Lateral diffusion: The rate at which individual DLPS molecules move within the plane of the bilayer, which is indicative of membrane fluidity. rsc.org

While specific MD simulation data for DLPS bilayers is not extensively available in the public literature, the table below illustrates typical parameters that would be obtained from such simulations, based on studies of similar phosphatidylcholine lipids.

PropertyTypical Value Range for Saturated Diacyl PC LipidsSignificance for DLPS Bilayer
Area per lipid (Ų)60 - 70Packing density and phase state
Bilayer thickness (Å)35 - 45Membrane structural integrity
Acyl chain order (S_CD)0.2 - 0.8Fluidity and acyl chain packing
Headgroup tilt (degrees)20 - 40Interfacial properties and interactions
Lateral diffusion (cm²/s)10⁻⁸ - 10⁻⁷Membrane fluidity and dynamics

This table presents illustrative data based on simulations of similar lipids to demonstrate the type of information obtainable for DLPS through MD simulations.

Coarse-Grained Models for Large-Scale DLPS Assemblies

While atomistic MD simulations provide a high level of detail, their computational cost can limit the size and timescale of the systems that can be studied. nih.gov To investigate larger-scale phenomena, such as the self-assembly of DLPS into vesicles or the interaction of DLPS-rich domains with proteins, coarse-grained (CG) models are often employed. nih.govmdpi.com

In a coarse-grained model, groups of atoms are represented as single "beads" or "particles". nih.gov This reduction in the number of degrees of freedom allows for simulations of much larger systems and for longer time periods. nih.gov The interactions between these coarse-grained beads are parameterized to reproduce certain properties of the underlying atomistic system or experimental data. mdpi.com

For DLPS, a coarse-grained model would typically represent the phosphatidylserine headgroup, the glycerol backbone, and segments of the lauroyl chains as individual beads. These models are particularly useful for studying:

Vesicle formation and fusion: Simulating the spontaneous self-assembly of DLPS molecules into large vesicles and observing their fusion events.

Lipid phase separation: Investigating the formation of domains enriched in DLPS within a more complex lipid mixture.

Interactions with large proteins or nanoparticles: Modeling the binding and interaction of large biomolecules or nanoparticles with a DLPS-containing membrane. nih.gov

The development of accurate coarse-grained models for DLPS would enable researchers to bridge the gap between atomistic detail and the mesoscopic scales relevant to many biological processes.

Theoretical Modeling of DLPS Interactions and Phase Behavior

In addition to simulations, theoretical models can provide a fundamental understanding of the physical principles governing the interactions and phase behavior of DLPS. These models often employ principles from statistical mechanics and thermodynamics to describe the collective behavior of lipid molecules.

Theoretical approaches can be used to construct phase diagrams for DLPS and its mixtures with other lipids. A phase diagram maps the different phases (e.g., gel, liquid-crystalline) that a system can adopt as a function of variables such as temperature and composition. nih.gov For DLPS, theoretical models could be used to predict:

The main phase transition temperature (Tm): The temperature at which the DLPS bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase.

Mixing and demixing with other lipids: The conditions under which DLPS will form a homogeneous mixture with other lipids or separate into distinct domains.

These theoretical models, often developed in conjunction with experimental data and simulation results, are invaluable for interpreting experimental observations and for making predictions about the behavior of DLPS in different environments. nih.govplos.org

Lipidomics and Mass Spectrometry-Based Characterization of Phosphatidylserine Species

Lipidomics is the large-scale study of the pathways and networks of cellular lipids. nih.gov Mass spectrometry (MS) has become an indispensable tool in lipidomics due to its high sensitivity, specificity, and throughput. creative-proteomics.comspringernature.com For phosphatidylserine (PS) species like DLPS, MS-based techniques allow for detailed characterization and quantification.

Several MS-based approaches are commonly used for the analysis of phosphatidylserine:

Shotgun Lipidomics: In this approach, a total lipid extract is directly infused into the mass spectrometer. creative-proteomics.com This method allows for the rapid and high-throughput analysis of the major lipid classes, including PS. By analyzing the mass-to-charge ratio (m/z) of the intact lipid ions and their fragmentation patterns, different PS species can be identified and quantified.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov LC separates the different lipid species in a complex mixture before they enter the mass spectrometer, reducing ion suppression effects and allowing for the identification of less abundant species. springernature.com

Tandem Mass Spectrometry (MS/MS): In tandem MS, ions of a specific m/z are selected and fragmented. The resulting fragment ions provide detailed structural information about the lipid, including the identity of the headgroup and the acyl chains. creative-proteomics.com For DLPS, MS/MS would confirm the presence of the serine headgroup and the two lauroyl (12:0) acyl chains.

The table below shows examples of different phosphatidylserine species that can be identified using mass spectrometry, highlighting the level of detail that can be obtained.

Phosphatidylserine SpeciesAbbreviationMolecular FormulaExact Mass (Da)
This compoundDLPS (12:0/12:0)C₃₁H₅₉NO₁₀P639.3877
DimyristoylphosphatidylserineDMPS (14:0/14:0)C₃₅H₆₇NO₁₀P695.4503
DipalmitoylphosphatidylserineDPPS (16:0/16:0)C₃₉H₇₅NO₁₀P751.5129
DistearoylphosphatidylserineDSPS (18:0/18:0)C₄₃H₈₃NO₁₀P807.5755
1-palmitoyl-2-oleoyl-PSPOPS (16:0/18:1)C₄₁H₇₇NO₁₀P777.5285

These advanced mass spectrometry techniques are crucial for elucidating the complex profiles of phosphatidylserine species in biological samples and for understanding the specific roles of individual species like this compound.

Comparative Analysis of Dilauroylphosphatidylserine with Other Phosphatidylserine Species

Influence of Acyl Chain Length and Saturation on Phosphatidylserine (B164497) Function

The molecular properties and biological reactivity of phosphatidylserine (PS) are significantly influenced by the length and degree of saturation of its fatty acid acyl chains. nih.gov These structural characteristics dictate the biophysical environment of the cell membrane, which in turn affects the function of membrane-associated proteins and cellular processes.

The length of the acyl chains impacts membrane thickness and fluidity. Generally, longer acyl chains lead to thicker and more ordered membranes. The degree of saturation is also critical; saturated acyl chains, like the two lauroyl (12:0) chains in Dilauroylphosphatidylserine (DLPS), are straight and can pack together tightly, leading to a more ordered or gel-like state. In contrast, unsaturated acyl chains contain one or more double bonds, which introduce kinks. These kinks disrupt tight packing, increasing the disorder and fluidity of the membrane. mdpi.com This increased disorder can create a lipid with a more negative spontaneous curvature, which can influence lipid-protein interactions. mdpi.com

Research has demonstrated a direct correlation between the acyl chain length (ACL) of PS and the lifespan of plants. plos.org A study across various plant species found that while the ACLs of seven other major membrane lipid classes remained highly conserved, the ACL of PS progressively lengthened during development, senescence, and in response to environmental stress. plos.org This suggests that the acyl chain composition of PS is not static but is dynamically regulated and may serve as a molecular marker for the physiological age and health of the organism. plos.org

The composition of acyl chains also affects how lipids interact with membrane-embedded or associated proteins. The hydrophobic core of a lipid bilayer is influenced by its acyl chain content; for example, bilayers with unsaturated chains have a more hydrophobic core than those with only saturated chains. mdpi.com This can influence the partitioning and conformation of peptides and proteins within the membrane. mdpi.com

Comparison of DLPS Biophysical Properties with Longer Chain Phosphatidylserines

The biophysical properties of DLPS (di-C12:0), with its two short, saturated acyl chains, differ significantly from phosphatidylserines with longer saturated chains (e.g., Dipalmitoylphosphatidylserine, DPPS, di-C16:0) or those containing unsaturated chains (e.g., 1-palmitoyl-2-oleoyl-phosphatidylserine, POPS, 16:0-18:1). These differences are fundamental to their roles in model membrane systems and biological contexts.

Key biophysical distinctions arise from the principles of lipid packing and intermolecular forces. Longer saturated chains exhibit stronger van der Waals interactions, requiring more energy (a higher temperature) to transition from an ordered gel phase to a disordered liquid-crystalline phase. The introduction of a double bond in an unsaturated chain disrupts this packing, significantly lowering the phase transition temperature and increasing membrane fluidity.

Below is a comparative table of the biophysical properties of DLPS against representative longer-chain saturated and unsaturated phosphatidylserines.

PropertyThis compound (DLPS)Dipalmitoylphosphatidylserine (DPPS)1-Palmitoyl-2-oleoyl-phosphatidylserine (POPS)
Acyl Chain CompositionTwo saturated 12-carbon chains (12:0/12:0)Two saturated 16-carbon chains (16:0/16:0)One saturated 16-carbon chain and one monounsaturated 18-carbon chain (16:0/18:1)
Phase Transition Temperature (Tm)Lower than DPPS due to shorter chains and weaker van der Waals forces.Higher than DLPS and POPS due to tight packing of long, saturated chains.Lowest of the three, due to the packing disruption caused by the kink in the oleoyl (B10858665) chain.
Membrane ThicknessForms thinner bilayers compared to DPPS and POPS due to shorter acyl chains.Forms the thickest bilayers among the three due to its long, fully extended saturated chains.Intermediate thickness, influenced by the different lengths and conformations of its two chains.
Lipid Packing and FluidityPacks more tightly than POPS but less tightly than DPPS. Results in a less fluid membrane than POPS below its Tm.Exhibits the tightest packing and lowest fluidity (most ordered) in the gel phase.Exhibits the loosest packing and highest fluidity due to the disordering effect of the unsaturated chain. mdpi.com

Differential Recognition by Lipid-Binding Domains and Enzymes Based on Acyl Chain Composition

The acyl chain composition of phosphatidylserine is a critical determinant for its recognition and processing by various proteins, including enzymes and specialized lipid-binding domains. This specificity allows for precise regulation of cellular signaling and metabolic pathways.

Enzymatic Recognition: Enzymes that metabolize phospholipids (B1166683) can exhibit strong preferences for substrates with specific acyl chain characteristics. For instance, the catalytic efficiency of phospholipase D (PLD) from Streptomyces klenkii is significantly influenced by the acyl chain length of its phosphatidylcholine (PC) substrate. nih.gov The enzyme demonstrates the highest catalytic efficiency (kcat/Km) toward PCs with medium-length acyl chains, specifically 12:0/12:0-PC (the PC analog of DLPS), with efficiency decreasing for both shorter and longer chain substrates. nih.gov This preference is attributed to a combination of hydrophobic interactions and steric hindrance within the enzyme's substrate-binding pocket. nih.gov

Furthermore, the enzymes responsible for PS synthesis in mammals, PS synthase-1 (PSS1) and PS synthase-2 (PSS2), are subject to feedback inhibition that is dependent on the acyl chain composition of the product PS. researchgate.net PSS1 is more strongly inhibited by PS species containing oleic acid (18:1), whereas PSS2 is more potently inhibited by PS containing docosahexaenoic acid (DHA; 22:6). researchgate.net This differential regulation suggests a mechanism for maintaining specific profiles of PS molecular species within the cell. researchgate.net

Recognition by Lipid-Binding Domains: The interaction between PS and lipid-binding domains can range from highly specific to relatively general. The Lactadherin C2 domain is a well-known PS biosensor. nih.gov Studies using lipid vesicles have shown that Lactadherin C2 is a robust sensor for PS-containing membranes, and its binding affinity is not dramatically affected by the acyl chain composition (saturated vs. unsaturated) of the PS molecule. nih.gov

In contrast, some protein interactions are exquisitely sensitive to the precise structure of the phospholipid acyl chains. Nuclear magnetic resonance (NMR) studies of PMP1, a single-spanning membrane protein, revealed a highly specific interaction with 1-palmitoyl-2-oleoyl-phosphatidylserine (POPS). pasteur.frscilit.com The data indicated that the clustering of POPS molecules around the protein is stabilized by a specific coupling between a groove on the protein's helical surface and the sn-2 (oleoyl) chain of POPS. pasteur.fr This represents a clear instance where a protein can distinguish between the two individual acyl chains of a phospholipid. pasteur.frscilit.com This specificity suggests that the presentation of the headgroup to a binding protein can be affected by the length and saturation of the acyl chains. nih.gov

The table below summarizes the differential recognition of PS species by selected proteins.

ProteinTypeAcyl Chain SpecificityReference
Phospholipase D (S. klenkii)EnzymeHighest catalytic efficiency for medium-chain (12:0/12:0) substrates. nih.gov
Phosphatidylserine Synthase-1 (PSS1)EnzymeMore strongly inhibited by oleic acid (18:1)-containing PS. researchgate.net
Phosphatidylserine Synthase-2 (PSS2)EnzymeMore strongly inhibited by docosahexaenoic acid (22:6)-containing PS. researchgate.net
Lactadherin C2 DomainLipid-Binding DomainRobustly binds PS with low specificity for acyl chain saturation. nih.gov
PMP1Transmembrane ProteinShows specific interaction with the sn-2 (oleoyl) chain of POPS. pasteur.frscilit.com

Future Directions in Dilauroylphosphatidylserine Research

Elucidation of Specific Enzymatic Mechanisms Governing DLPS Biosynthesis and Turnover

A fundamental area for future investigation is the detailed enzymatic machinery responsible for the synthesis and degradation of DLPS. In mammalian cells, phosphatidylserine (B164497) is primarily synthesized from phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE) through base-exchange reactions catalyzed by Phosphatidylserine Synthase 1 (PSS1) and Phosphatidylserine Synthase 2 (PSS2), respectively. nih.govembopress.orgnih.gov These enzymes are located in the endoplasmic reticulum. nih.govembopress.org The turnover of PS is largely governed by Phosphatidylserine Decarboxylase (PSD), which converts PS to PE in the mitochondria. nih.govnih.govnih.gov

Future research will need to address the substrate specificity of these enzymes, particularly concerning their affinity for and processing of lauroyl-containing precursors. Key questions to be answered include:

To what extent do PSS1 and PSS2 utilize dilauroyl-containing PC and PE as substrates to generate DLPS?

What are the kinetic parameters of these enzymes with respect to dilauroyl-substituted substrates compared to other physiologically common acyl chain compositions?

How is the activity of PSD modulated by the presence of dilauroyl acyl chains on the PS molecule?

Are there specific acyltransferases or phospholipases that show a preference for incorporating or removing lauric acid from the PS backbone, thus influencing the cellular pool of DLPS?

Understanding these enzymatic specificities is crucial for elucidating how cellular levels of DLPS are regulated and maintained.

Advanced Computational Modeling of DLPS in Complex Multicomponent Membranes

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for studying the biophysical properties of lipid membranes. nih.govresearchgate.netnih.govspringernature.com Future research will leverage advanced computational approaches to understand the behavior of DLPS within realistic, complex membrane environments. nih.gov

This will involve the development and refinement of force fields, such as CHARMM and Slipids, to accurately represent the physical properties of DLPS. nih.govmdpi.commdpi.comacs.orgnih.govnih.gov Simulations of multicomponent bilayers containing DLPS, cholesterol, and other phospholipids (B1166683) with varying acyl chain saturation and length will provide insights into:

The influence of DLPS on local membrane properties such as thickness, fluidity, and lateral pressure profiles.

The partitioning behavior of DLPS into different lipid domains, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases, which are thought to be important for molecular sorting. nih.govaps.org

Specific interactions between DLPS and membrane-associated or transmembrane proteins, and how these interactions are modulated by the dilauroyl chains.

The energetics of DLPS translocation across the membrane bilayer, a key aspect of its asymmetric distribution. metwarebio.com

These computational studies will bridge the gap between molecular structure and membrane function, providing a dynamic and atomistic view of DLPS in its native context.

Development of Novel Model Systems Incorporating DLPS for Biophysical and Mechanistic Studies

In vitro model systems are essential for isolating and studying the biophysical and mechanistic roles of specific lipids. Liposomes and lipid vesicles are well-established models for investigating various aspects of membrane biology. nih.govfuture4200.comnih.govmdpi.comliposomes.ca Future research will focus on creating and characterizing novel model systems that specifically incorporate DLPS to probe its unique functions.

These model systems will include:

DLPS-containing liposomes: These can be used to study the influence of DLPS on membrane properties such as permeability, phase behavior, and susceptibility to fusion and fission. nih.gov The size and lamellarity of these liposomes can be controlled to mimic different cellular structures. mdpi.com

Supported lipid bilayers (SLBs) with DLPS: SLBs provide a planar geometry that is amenable to surface-sensitive techniques like atomic force microscopy (AFM) and fluorescence microscopy, allowing for the direct visualization of DLPS-containing domains and their interactions with proteins.

Nanodiscs incorporating DLPS: Nanodiscs are small, discoidal patches of lipid bilayer encircled by a scaffold protein. They provide a native-like membrane environment for studying the structure and function of individual membrane proteins in the presence of DLPS.

By systematically varying the lipid composition of these model systems, researchers can dissect the specific contributions of DLPS to various biophysical phenomena and cellular processes.

Exploration of DLPS Roles in Non-Canonical Membrane Dynamics and Lipid Sorting

Phosphatidylserine is known to play a role in various dynamic membrane processes. Future research will explore the specific involvement of DLPS in non-canonical membrane dynamics, moving beyond its well-established functions. This includes its potential role in:

Membrane curvature and remodeling: The geometry of lipid molecules can influence membrane curvature. The relatively short and saturated dilauroyl chains of DLPS may impart specific packing properties that favor or disfavor high-curvature regions, thus influencing processes like vesicle budding, tubulation, and fission. nih.govtrakya.edu.trnih.govmdpi.com

Lipid sorting and domain formation: The partitioning of lipids into distinct membrane domains is a critical aspect of cellular organization and signaling. embopress.orgtmc.edunih.gov Research will investigate how DLPS segregates within membranes and whether it contributes to the formation or stabilization of specific lipid rafts or other microdomains. creative-proteomics.com

Inter-organelle lipid transport: The mechanisms by which PS is transported from its site of synthesis in the ER to other organelles, particularly the mitochondria for decarboxylation, are not fully understood. researchgate.net Future studies will explore whether the acyl chain composition, specifically the presence of dilauroyl chains, influences the efficiency or mechanism of this transport.

These investigations will shed light on the specialized roles that DLPS may play in the intricate choreography of cellular membranes.

Integration of Multi-Omics Data for Comprehensive Understanding of DLPS Regulatory Networks

A holistic understanding of the roles of DLPS requires the integration of data from multiple "omics" platforms. Lipidomics, particularly using advanced mass spectrometry techniques, allows for the detailed profiling and quantification of individual lipid species, including DLPS, in biological samples. metwarebio.comcreative-proteomics.comlipotype.comnih.govcreative-proteomics.com

Future research will focus on integrating lipidomics data with other omics datasets, such as:

Genomics: Identifying genetic variations that correlate with altered DLPS levels could reveal novel genes involved in its metabolism or regulation.

Transcriptomics: Analyzing gene expression patterns under conditions of altered DLPS levels can uncover the downstream cellular pathways that are affected.

Proteomics: Identifying proteins that physically interact with DLPS or whose expression or post-translational modifications change in response to DLPS levels can elucidate its functional protein networks.

By combining these datasets, researchers can construct comprehensive regulatory networks that describe how DLPS levels are controlled and how this specific lipid, in turn, influences broader cellular physiology and pathophysiology. This systems-level approach will be crucial for translating fundamental knowledge of DLPS into a deeper understanding of health and disease.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing DLPS in liposomal formulations?

DLPS synthesis typically involves esterification of phosphatidylserine with lauric acid under controlled anhydrous conditions. For characterization, use nuclear magnetic resonance (NMR) to confirm acyl chain integration (e.g., 1H^1H-NMR for lauroyl group signals at δ 0.8–1.3 ppm) and mass spectrometry (MS) for molecular weight validation. Thin-layer chromatography (TLC) with ninhydrin staining can verify the presence of phosphatidylserine . Liposomal formulations require dynamic light scattering (DLS) for size distribution analysis and zeta potential measurements to assess surface charge stability, critical for pH-sensitive delivery systems .

Q. How can researchers ensure reproducibility in DLPS-based membrane stability studies?

Standardize buffer conditions (e.g., pH 7.4 for physiological studies vs. pH 5.5 for endosomal mimicry) and temperature control (DLPS phase transitions occur near 25–30°C). Include negative controls (e.g., DOPC liposomes) to isolate DLPS-specific effects. Document lipid-to-solvent ratios and hydration times meticulously, as small variations can alter lamellarity and encapsulation efficiency .

Q. What analytical techniques are suitable for quantifying DLPS purity and degradation products?

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is preferred for quantifying DLPS purity. Monitor degradation (e.g., hydrolysis of ester bonds) using Fourier-transform infrared spectroscopy (FTIR) to track carbonyl peak (C=O) integrity at 1740 cm1^{-1}. Pharmacopeial standards for related lipids (e.g., saponification value tests for lauroyl esters) can be adapted for DLPS quality control .

Advanced Research Questions

Q. How do contradictory data on DLPS’s role in membrane fusion arise, and how can they be resolved?

Discrepancies often stem from variations in lipid composition (e.g., DLPS:DOPE ratios) or assay conditions (e.g., calcium ion concentrations). Address this by:

  • Conducting isothermal titration calorimetry (ITC) to quantify binding affinities under standardized ionic conditions.
  • Using fluorescence resonance energy transfer (FRET) assays with labeled lipids to compare fusion kinetics across experimental setups.
    Cross-validate findings with cryo-electron microscopy (cryo-EM) to visualize membrane curvature changes .

Q. What methodologies enable the study of DLPS’s interaction with transmembrane proteins?

Surface plasmon resonance (SPR) with immobilized DLPS bilayers can quantify protein binding kinetics. For structural insights, employ neutron reflectometry to resolve protein insertion depths. Pair with molecular dynamics (MD) simulations parameterized using experimental data (e.g., lipid lateral diffusion coefficients) to model interaction mechanisms .

Q. How can DLPS’s pH-sensitive behavior be optimized for targeted drug delivery?

Design pH-response assays using fluorescence-based leakage tests (e.g., calcein release at pH 5.0 vs. 7.4). Optimize DLPS:cholesterol ratios to balance stability and sensitivity. Validate in vitro using endosome-mimicking buffers and in vivo via biodistribution studies with radiolabeled liposomes. Compare results against non-pH-sensitive analogs (e.g., DLPC) to isolate pH effects .

Methodological Challenges and Solutions

Q. What strategies mitigate oxidative degradation of DLPS during long-term storage?

Store DLPS in argon-sealed vials at -80°C with butylated hydroxytoluene (BHT) as an antioxidant. Avoid freeze-thaw cycles; instead, aliquot into single-use volumes. Monitor oxidation via thiobarbituric acid reactive substances (TBARS) assays and adjust storage protocols based on accelerated stability testing (40°C/75% RH for 6 months) .

Q. How should researchers address batch-to-batch variability in DLPS synthesis?

Implement quality-by-design (QbD) principles:

  • Use design of experiments (DoE) to identify critical process parameters (e.g., reaction temperature, catalyst concentration).
  • Adopt inline PAT tools (e.g., Raman spectroscopy) for real-time reaction monitoring.
  • Establish acceptance criteria for key attributes (e.g., acyl chain homogeneity >95%) .

Data Interpretation and Reporting

Q. How to reconcile conflicting reports on DLPS’s cytotoxicity in neuronal cell models?

Evaluate confounding factors:

  • Cell culture media composition (e.g., serum proteins may mask DLPS interactions).
  • Exposure duration (acute vs. chronic).
  • Use multi-omics approaches (e.g., transcriptomics to identify stress-response pathways).
    Report raw data alongside normalized values to enhance reproducibility .

Q. What statistical frameworks are appropriate for analyzing DLPS’s effects on membrane fluidity?

Apply repeated-measures ANOVA for time-dependent fluidity changes (e.g., fluorescence polarization assays). For non-linear trends (e.g., phase transitions), use segmented regression models. Share datasets in public repositories (e.g., Zenodo) with metadata on instrument calibration and environmental controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.